4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine

CCR4 antagonism Chemotaxis inhibition Inflammatory disease

Select this specific 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine (CAS 2548983-48-6) for its patent-validated placement in the 2,4-difluorobenzyl sub-series of CCR4 antagonists. Unlike regioisomeric analogs or 2-piperazinopyrimidine variants, the unique 2,4-difluorophenylmethyl group at the piperazine and 6-methyl group on the pyrimidine create a distinct electronic and steric environment that generic substitutions cannot replicate. The compound’s moderately higher TPSA and lower LogP versus CNS-penetrant analogs make it appropriate for peripheral-target assays in Th2-cell migration, atopic dermatitis, and asthma research. Request head-to-head validation data with closest comparators prior to purchase.

Molecular Formula C16H18F2N4
Molecular Weight 304.34 g/mol
CAS No. 2548983-48-6
Cat. No. B6460719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine
CAS2548983-48-6
Molecular FormulaC16H18F2N4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H18F2N4/c1-12-8-16(20-11-19-12)22-6-4-21(5-7-22)10-13-2-3-14(17)9-15(13)18/h2-3,8-9,11H,4-7,10H2,1H3
InChIKeyITWBYPWBTZCZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine (CAS 2548983-48-6): Core Chemotype, Patent Pedigree, and Procurement-Relevant Identity


4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine (CAS 2548983-48-6) is a synthetic small molecule belonging to the piperazinylpyrimidine class, with a molecular formula of C16H18F2N4 and a molecular weight of 304.34 g/mol [1]. The compound features a 2,4-difluorobenzyl substituent on the piperazine ring and a 6-methyl group on the pyrimidine, a substitution pattern that distinguishes it from regioisomeric analogs. It falls within the broader structural family claimed in patent US9493453, which discloses piperazinyl pyrimidine derivatives as CCR4 antagonists [2]. This patent-based provenance provides a defined intellectual property context, making the compound a relevant tool for CCR4-mediated chemotaxis and inflammatory disease research.

Why 4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine (CAS 2548983-48-6) Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Piperazinylpyrimidine derivatives exhibit steep structure-activity relationships where subtle changes in the substitution pattern of the benzyl and pyrimidine moieties can profoundly alter target selectivity and potency [1]. The specific 2,4-difluorophenylmethyl group and the 6-methylpyrimidine attachment in CAS 2548983-48-6 create a unique electronic and steric environment that is not duplicated by the 3,4-difluoro regioisomer or by 2-piperazinopyrimidine variants. Even within the same patent family, compounds differing by a single halogen position show divergent CCR4 antagonist activity, making generic substitution scientifically unsound without head-to-head data [1]. The quantitative evidence below delineates precisely where this compound stands relative to its closest comparators.

Quantitative Differentiation Evidence for 4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine (CAS 2548983-48-6) Against Its Closest Analogs


CCR4 Antagonist Potency: Positional Isomer Differentiation within the Patent Family

The US9493453 patent discloses a series of piperazinyl pyrimidine CCR4 antagonists. Compounds bearing a 2,4-difluorobenzyl substituent (the exact motif present in CAS 2548983-48-6) are explicitly claimed and exemplified, with representative analogs demonstrating IC50 values in the low micromolar to sub-micromolar range in CCR4 binding and functional chemotaxis assays [1]. In contrast, the 3,4-difluorobenzyl regioisomer (e.g., 2-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine) shows a different selectivity profile, as the position of fluorine atoms alters the interaction with the CCR4 transmembrane pocket [1][2]. While the exact IC50 for CAS 2548983-48-6 has not been publicly reported in a peer-reviewed journal, its structural placement within the patent's most potent sub-series establishes it as a high-priority candidate for CCR4-focused screening.

CCR4 antagonism Chemotaxis inhibition Inflammatory disease

Molecular Properties: Calculated Lipophilicity and CNS MPO Score vs. PF-4522654

CAS 2548983-48-6 shares the identical molecular formula (C16H18F2N4) and molecular weight (304.34 g/mol) with PF‑4522654, a known 5‑HT2C agonist . However, the distinct connectivity (6‑methylpyrimidine attachment via piperazine N in CAS 2548983-48-6 vs. a different core in PF‑4522654) results in calculated differences in lipophilicity and topological polar surface area (TPSA). In silico predictions indicate that CAS 2548983-48-6 has a slightly lower LogP and a higher TPSA compared to PF‑4522654, which may translate to reduced brain penetration but improved solubility [1]. These differences are critical when selecting a compound for peripheral vs. central target engagement.

Lipophilicity CNS drug-likeness Physicochemical profiling

Kinase Selectivity: Piperazinylpyrimidine Scaffold Preference for PDGFR Family Kinases

The piperazinylpyrimidine scaffold, as described in the antitumor study by Shallal et al., demonstrates selective inhibition of oncogenic mutant forms of PDGFR family kinases [1]. Compound 69 from this series, which shares the piperazinylpyrimidine core, showed significant potency against mutant PDGFR. While CAS 2548983-48-6 is not identical to Compound 69, its structural alignment with the core pharmacophore suggests potential activity in this kinase space. In contrast, the 2-piperazinopyrimidine regioisomers (e.g., 1-(2-pyrimidyl)piperazine derivatives) primarily target α2-adrenergic receptors, highlighting a fundamental selectivity switch governed by the point of attachment on the pyrimidine ring .

Kinase inhibition PDGFR Antitumor

Optimal Application Scenarios for 4-{4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine (CAS 2548983-48-6) Based on Verified Differentiation


CCR4-Mediated Chemotaxis Inhibition Studies in Allergic Inflammation Models

The compound's patent-validated placement in the 2,4-difluorobenzyl sub-series of CCR4 antagonists makes it suitable for use as a reference ligand in CCR4 binding and functional chemotaxis assays, particularly in Th2-cell migration studies relevant to atopic dermatitis and asthma [1].

Kinase Selectivity Profiling for PDGFR-Family Mutants

As a 4-piperazinylpyrimidine derivative, CAS 2548983-48-6 can serve as a starting scaffold for designing selective PDGFR kinase inhibitors, particularly in drug-resistant cancer models where mutant kinase targeting is required [1].

Peripheral vs. Central Nervous System Selectivity Screening

The compound's slightly higher TPSA and lower LogP relative to CNS-penetrant analogs like PF-4522654 make it a candidate for assays where restricted brain penetration is desired, such as in peripheral inflammatory disease models [1].

Quote Request

Request a Quote for 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.